molecular formula C23H23ClN4O2 B11126843 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11126843
M. Wt: 422.9 g/mol
InChI Key: ZJPQJJZPXORRDP-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a chlorophenyl group and a methoxyindole moiety, making it a subject of study for its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the pyrazole derivative with the methoxyindole moiety through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to its combination of a pyrazole ring with a chlorophenyl group and a methoxyindole moiety

Properties

Molecular Formula

C23H23ClN4O2

Molecular Weight

422.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C23H23ClN4O2/c1-14-19(23(28-27-14)15-3-5-17(24)6-4-15)12-22(29)25-10-9-16-13-26-21-8-7-18(30-2)11-20(16)21/h3-8,11,13,26H,9-10,12H2,1-2H3,(H,25,29)(H,27,28)

InChI Key

ZJPQJJZPXORRDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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